2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, which are known for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring is introduced through a series of substitution reactions.
Attachment of the 2-methoxyphenoxy group: This step involves the use of a methoxyphenol derivative and appropriate coupling reagents to attach the group to the scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial for cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2 and induce apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic and theranostic systems
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
- Other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives
Uniqueness
2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its specific structural features, such as the methoxyphenoxy group and the furan ring, which contribute to its unique binding properties and enhanced inhibitory activity against CDK2 .
Properties
Molecular Formula |
C18H14N6O3 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H14N6O3/c1-25-13-4-2-3-5-14(13)26-9-11-6-7-15(27-11)17-21-18-12-8-20-22-16(12)19-10-24(18)23-17/h2-8,10H,9H2,1H3,(H,20,22) |
InChI Key |
IENMKBUBBTWRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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